Terpineol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in benzene, acetone

Very soluble in alcohol, ether

In water, 7100 mg/L at 25 °C

slightly soluble in glycerol and water

1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

Canonical SMILES

Terpineol is a monoterpenoid compound with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It exists in four isomeric forms, with alpha-terpineol being the most prevalent and widely studied. This compound is characterized by its pleasant aroma, reminiscent of lilac flowers, making it a popular choice in the fragrance and cosmetic industries. Alpha-terpineol is also known for its role as a solvent and an intermediate in organic synthesis .

- Isomerization: The conversion of alpha-terpineol to other isomers.

- Cyclization: Formation of cyclic compounds from linear precursors.

- Hydration and Dehydration: Addition or removal of water molecules, altering the compound's structure.

- Oxidation: Reaction with oxidizing agents like ozone or hydroxyl radicals, leading to products such as acetone and glyoxal .

In surface chemistry studies, alpha-terpineol reacts with ozone in indoor environments, producing various oxidation products, including glyoxal and methylglyoxal .

Alpha-terpineol exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that alpha-terpineol has antimicrobial effects against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation in biological models.

- Insect Repellent: The compound is also recognized for its insect-repelling properties, making it useful in pest control formulations .

Alpha-terpineol can be synthesized through several methods:

- From Pinene: A common method involves the hydration of alpha-pinene using acid catalysts.

- From Turpentine: Terpineol can be extracted from turpentine oil through fractional distillation or controlled oxidation processes .

- Biotechnological Methods: Recent advancements have explored microbial fermentation processes to produce terpineol from renewable resources .

Terpineol finds applications across various industries:

- Fragrance Industry: Its floral scent makes it a key ingredient in perfumes and scented products.

- Cosmetics: Used in lotions and creams for its pleasant aroma and skin-soothing properties.

- Cleaning Products: Acts as a solvent and antimicrobial agent in household cleaners.

- Pharmaceuticals: Utilized as an excipient or active ingredient in certain medicinal formulations .

Research on the interactions of alpha-terpineol with other chemical species has revealed significant insights:

- Gas-phase Reactions: Studies show that alpha-terpineol reacts with hydroxyl radicals and ozone, leading to the formation of various oxidation products that can affect air quality indoors .

- Surface Reactions: The presence of surfaces (like glass or vinyl) influences the reaction mechanisms, resulting in different product distributions compared to gas-phase reactions .

Similar Compounds

Several compounds share structural similarities with alpha-terpineol, each possessing unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Beta-Terpineol | C₁₀H₁₈O | Different isomer with distinct scent profile |

| Linalool | C₁₀H₁₈O | Known for its floral aroma; used in aromatherapy |

| Geraniol | C₁₀H₁₈O | Exhibits strong antibacterial properties |

| Camphor | C₁₀H₁₆O | Has medicinal properties; used in topical analgesics |

Alpha-terpineol stands out due to its specific odor profile and versatility across multiple applications compared to these similar compounds .

Terpineol is a collective term for four isomeric monoterpenoid alcohols: α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. Structurally, these isomers share a molecular formula (C₁₀H₁₈O) but differ in the position of the hydroxyl group and double bonds. As monoterpenoids, they derive from the cyclization of geranyl pyrophosphate, a key intermediate in terpene biosynthesis. Terpineol’s classification as a tertiary alcohol underscores its reactivity and utility in industrial and biological contexts.

Historical Context and Discovery

The isolation of terpineol isomers began in the early 20th century. In 1903, German chemists H. Waldbaum and O. Hüthig identified (+)-α-terpineol from petitgrain oil. Four years later, J. E. Teeple isolated the (–)-enantiomer from long-leaf pine oil. Commercial synthesis emerged in the mid-20th century, leveraging α-pinene hydration with sulfuric acid to meet growing demand in fragrances and pharmaceuticals.

Isomeric Diversity in the Terpineol Group

The four isomers exhibit distinct physicochemical properties:

- α-Terpineol: Dominant in nature (e.g., pine oil), with a lilac-like aroma.

- β-Terpineol: Rare, found in trace amounts in citrus oils.

- γ-Terpineol: Structurally similar to β-terpineol but with a shifted double bond.

- Terpinen-4-ol: Abundant in tea tree oil, known for antimicrobial activity.

| Isomer | CAS Number | Boiling Point (°C) | Natural Sources |

|---|---|---|---|

| α-Terpineol | 98-55-5 | 214–220 | Pine oil, petitgrain oil |

| β-Terpineol | 138-87-4 | 426.2 | Citrus oils |

| γ-Terpineol | 586-81-2 | 426.2 | Rare plant extracts |

| Terpinen-4-ol | 562-74-3 | 209 | Tea tree oil, eucalyptus |

Significance in Terpene Chemistry

Terpineol is pivotal in terpene biosynthesis. The terpinyl cation, formed during geranyl pyrophosphate cyclization, serves as a precursor for diverse terpenoids. This intermediate’s hydrolysis yields α-terpineol, linking it to the production of limonene, pinene, and other monoterpenes.

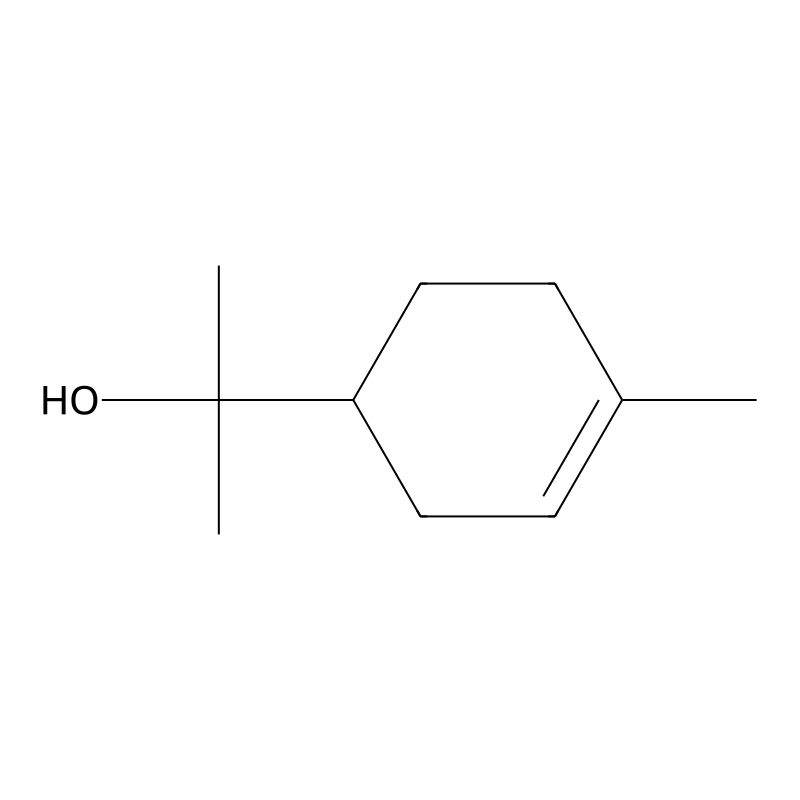

Terpineol is a monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 grams per mole [1] [2]. The compound consists of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom arranged in a characteristic cyclohexene ring structure with an attached hydroxyl group [1]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, reflecting its structural arrangement of a six-membered cyclohexene ring bearing a methyl substituent at position 4 and a tertiary alcohol functional group [7].

The basic structural framework of terpineol features a cyclohexene ring system with a quaternary carbon center bearing two methyl groups and one hydroxyl group [1]. This configuration classifies terpineol as a tertiary monoterpene alcohol within the broader category of terpenoids [1]. The presence of the hydroxyl functional group attached to a quaternary carbon center distinguishes terpineol from other monoterpenes and contributes significantly to its chemical and physical properties [4].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Chemical Abstract Service Registry Number | 98-55-5 (α-terpineol) |

| International Union of Pure and Applied Chemistry Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

| Simplified Molecular Input Line Entry System | CC1=CCC(CC1)C(C)(C)O |

Isomeric Forms

Terpineol exists as four distinct isomeric forms, each possessing the same molecular formula but differing in the spatial arrangement of atoms and the position of double bonds within the cyclohexene ring system [1] [8]. These isomers include α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol, with α-terpineol being the most commercially significant and abundant form in natural sources [1] [4].

α-Terpineol: Structure and Distinguishing Features

α-Terpineol represents the most prevalent and commercially important isomer of the terpineol family, constituting the major component in most commercial terpineol preparations [1] [4]. The structural configuration of α-terpineol features the double bond positioned between carbons 1 and 2 of the cyclohexene ring, with the tertiary alcohol group located at position 8 of the p-menthane skeleton [3]. This specific arrangement results in the systematic name p-menth-1-en-8-ol for α-terpineol [3].

The distinguishing structural characteristics of α-terpineol include the presence of a quaternary carbon center bearing the hydroxyl group and two methyl substituents, creating a tertiary alcohol functionality [10]. The cyclohexene ring maintains a chair conformation with the methyl group at position 4 in an axial orientation, contributing to the compound's three-dimensional structure [26]. This isomer exhibits a characteristic lilac-like fragrance profile that distinguishes it from other terpineol isomers [20].

β-Terpineol: Structural Configuration

β-Terpineol represents one of the less common isomeric forms of terpineol, differing from α-terpineol primarily in the position of the double bond within the cyclohexene ring system [8] [12]. The structural configuration of β-terpineol places the double bond at a different position compared to α-terpineol, specifically affecting the conjugation pattern and electronic distribution within the molecule [8]. This isomer maintains the same tertiary alcohol functionality as other terpineol forms but exhibits distinct physical and organoleptic properties [12].

The water solubility of β-terpineol has been determined to be 2.42 grams per liter, which is comparable to other terpineol isomers [12]. The boiling point of β-terpineol occurs at approximately 426.2°F (219°C), similar to other members of the terpineol family [12]. This isomer appears as a colorless liquid under standard conditions and contributes to the overall terpineol mixture found in commercial preparations [12].

γ-Terpineol: Molecular Arrangement

γ-Terpineol exhibits a molecular arrangement that differs from β-terpineol solely in the location of the double bond within the cyclohexene ring structure [1] [8]. This isomer belongs to the p-menthane monoterpenoid classification and maintains the characteristic tertiary alcohol functionality common to all terpineol forms [22]. The specific positioning of the double bond in γ-terpineol creates a unique electronic environment that influences its chemical reactivity and physical properties [22].

Research has demonstrated that γ-terpineol exhibits distinctive interactions with phospholipid membranes, specifically adsorbing onto the polar head regions of phospholipids such as dipalmitoylphosphatidylcholine and dipalmitoylphosphatidylethanolamine [22]. This interaction pattern affects the gauche conformations of aliphatic chains in membrane systems, indicating specific molecular accommodation mechanisms for γ-terpineol [22]. The compound's ability to modulate membrane structure represents a unique characteristic among the terpineol isomers [22].

Terpinen-4-ol: Structural Relationship to Terpineol Family

Terpinen-4-ol constitutes the fourth isomeric form within the terpineol family, sharing the molecular formula C₁₀H₁₈O while exhibiting a distinct structural arrangement [5] [6]. This compound serves as a primary constituent of tea tree oil, being extracted from the leaves, branches, and bark of Melaleuca alternifolia [5]. The structural relationship to other terpineol isomers lies in the common p-menthane backbone and the presence of a hydroxyl functional group, although the position and orientation differ significantly [5].

The distinguishing structural feature of terpinen-4-ol involves the placement of the hydroxyl group at position 4 of the cyclohexene ring, contrasting with the quaternary carbon attachment observed in other terpineol isomers [5]. This positional difference creates a secondary alcohol functionality rather than the tertiary alcohol arrangement characteristic of α-, β-, and γ-terpineol [5]. The compound can be synthesized from terpinolene through photooxidation, reduction of the resulting hydroperoxide, and selective hydrogenation of the terminal double bond [5].

| Isomer | Double Bond Position | Alcohol Type | Primary Natural Source |

|---|---|---|---|

| α-Terpineol | C1-C2 | Tertiary | Pine oil, petitgrain oil |

| β-Terpineol | Alternative position | Tertiary | Various plant sources |

| γ-Terpineol | Alternative position | Tertiary | Various plant sources |

| Terpinen-4-ol | Multiple positions | Secondary | Tea tree oil |

Stereochemistry and Chirality

Terpineol exhibits significant stereochemical complexity due to the presence of chiral centers within its molecular structure [6] [26]. α-Terpineol exists as a racemic mixture consisting of both (R)-(+) and (S)-(−) enantiomers, each possessing distinct optical activity and biological properties [30]. The stereochemical configuration centers around the cyclohexene ring system, where the spatial arrangement of substituents creates asymmetric carbon centers [26].

The chiral nature of terpineol isomers has been extensively studied using gas chromatography with chiral stationary phases [6]. Research utilizing cyclodextrin-based columns has demonstrated the successful separation of terpineol enantiomers, with α-terpineol showing distinct retention times for its (+) and (−) forms [6]. The stereochemical analysis reveals that both enantiomers occur naturally, with the (+)-stereoisomer being isolated from petitgrain oil and the (−)-enantiomer separated from long-leaf pine oil [30].

The International Union of Pure and Applied Chemistry nomenclature system designates the stereochemical configuration using descriptors such as (1S)- or (1R)- to indicate the absolute configuration at the chiral center [26]. For α-terpineol, the complete stereochemical designation includes the specification of the cyclohexene ring orientation and the spatial arrangement of the tertiary alcohol group [26]. This stereochemical information proves crucial for understanding the compound's biological activity and sensory properties [6].

| Stereoisomer | Optical Rotation | Natural Source | Chemical Abstract Service Number |

|---|---|---|---|

| (R)-(+)-α-Terpineol | Positive | Petitgrain oil | 7785-53-7 |

| (S)-(−)-α-Terpineol | Negative | Pine oil | 10482-56-1 |

| Racemic α-Terpineol | None | Synthetic | 98-55-5 |

Physical Properties

Boiling Point (490.7K) and Phase Transition Parameters

The boiling point of terpineol varies among its isomeric forms, with comprehensive thermodynamic data available for the major α-terpineol isomer [9] [10] [11]. α-Terpineol exhibits a boiling point range of 210-219°C (483-492K) under standard atmospheric pressure conditions [10] [11]. More precise measurements indicate a boiling point of 218-221°C for α-terpineol, while commercial preparations typically show boiling ranges of 213-218°C [11].

The phase transition parameters for terpineol include a melting point range of 31-32°C for α-terpineol, with some sources reporting values as low as 18°C depending on the purity and isomeric composition [10] [11]. The compound exists as a viscous liquid at room temperature, with crystallization occurring readily under appropriate conditions [11]. Vapor pressure measurements indicate values of 6.48 pascals at 23°C, demonstrating the compound's moderate volatility [23].

Critical temperature and pressure values have been calculated for terpineol using predictive methods, yielding a critical temperature of 740.92K and a critical pressure of 2950.48 kilopascals [15]. The enthalpy of vaporization has been estimated at 54.62 kilojoules per mole, reflecting the energy required for the liquid-to-gas phase transition [15]. These thermodynamic parameters provide essential information for industrial processing and purification procedures [15].

| Phase Transition Parameter | Value | Conditions |

|---|---|---|

| Boiling Point | 210-219°C (483-492K) | 1 atmosphere |

| Melting Point | 31-32°C | Standard conditions |

| Vapor Pressure | 6.48 Pa | 23°C |

| Critical Temperature | 740.92K | Calculated |

| Critical Pressure | 2950.48 kPa | Calculated |

| Enthalpy of Vaporization | 54.62 kJ/mol | Estimated |

Solubility Characteristics (2.87g/L in Water)

The water solubility of terpineol has been precisely determined through experimental measurements, with α-terpineol exhibiting a solubility of 2.87 grams per liter at 23°C [23]. This limited aqueous solubility reflects the predominantly hydrophobic nature of the cyclohexene ring system, while the hydroxyl group provides some degree of water interaction [23]. Alternative measurements report slightly higher values of 7.1 grams per liter at 25°C, indicating temperature dependence of the solubility behavior [23].

The solubility profile of terpineol in organic solvents demonstrates significantly higher values compared to water [10]. The compound exhibits complete miscibility with ethanol, benzene, propylene glycol, acetone, and diethyl ether [10]. This broad solubility range in organic media makes terpineol valuable as a solvent for various industrial applications [25]. The octanol-water partition coefficient has been calculated as 3.330, indicating preferential partitioning into lipophilic phases [11].

β-Terpineol shows comparable water solubility characteristics with a value of 2.42 grams per liter, demonstrating similar hydrophilic-lipophilic balance across the isomeric series [12]. The solubility behavior influences the compound's bioavailability, environmental fate, and industrial processing requirements [23]. Henry's law constant has been determined as 2.23 × 10⁻⁶ atmosphere-cubic meters per mole, indicating moderate volatility from aqueous solutions [23].

| Solvent System | Solubility | Temperature |

|---|---|---|

| Water | 2.87 g/L | 23°C |

| Water | 7.1 g/L | 25°C |

| Ethanol | Miscible | 20°C |

| Benzene | Miscible | 20°C |

| Diethyl ether | Miscible | 20°C |

Organoleptic Properties (Lilac, Woody, Floral Aroma Profile)

The organoleptic properties of terpineol represent one of its most distinctive and commercially valuable characteristics [1] [20]. α-Terpineol exhibits a characteristic lilac-like fragrance with fresh, clean, woody, and pine notes [20]. The aroma profile encompasses floral lilac notes complemented by citrus-woody characteristics with distinct lemon and lime nuances [20]. This complex fragrance profile makes α-terpineol an essential ingredient in perfumery and flavoring applications [1].

The odor threshold for α-terpineol has been established through sensory analysis, demonstrating the compound's potent aromatic properties even at low concentrations [25]. The fragrance description includes sweet, clean, and fresh characteristics with underlying pine and herbal notes [11] [20]. The compound's aromatic intensity and character remain stable across various temperature and concentration ranges, contributing to its reliability in formulated products [20].

Comparative analysis of terpineol isomers reveals distinct organoleptic differences, with each form contributing unique aromatic characteristics to the overall terpineol profile [12]. The woody and floral notes predominate in α-terpineol, while other isomers may exhibit variations in intensity and character [12]. The compound's ability to complement citrus, tropical fruit, apple, tomato, and coffee flavors demonstrates its versatility in flavor enhancement applications [20].

| Aromatic Characteristic | Intensity | Description |

|---|---|---|

| Lilac | Primary | Fresh, clean, floral |

| Woody | Secondary | Pine, herbal notes |

| Citrus | Tertiary | Lemon, lime nuances |

| Sweet | Background | Clean, fresh character |

Spectroscopic and Analytical Characterization

Mass Spectrometry Signature

Mass spectrometry analysis of terpineol provides characteristic fragmentation patterns essential for compound identification and quantification [9] [13]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular weight of C₁₀H₁₈O [9]. The fragmentation pattern exhibits several prominent peaks that serve as diagnostic markers for terpineol identification [13].

The major fragment ions in the mass spectrum of α-terpineol include peaks at mass-to-charge ratios of 59, 93, 121, and 136 [9]. The base peak typically occurs at mass-to-charge ratio 59, representing a significant fragment resulting from the loss of the cyclohexene portion of the molecule [9]. Additional characteristic fragments at 93 and 121 correspond to specific rearrangement and elimination processes during electron ionization [9].

Gas chromatography-mass spectrometry analysis has been extensively validated for terpineol quantification, demonstrating high sensitivity and specificity [24] [28]. The retention time for α-terpineol under standard chromatographic conditions typically ranges from 5.4 to 10.5 minutes, depending on the column type and temperature program [28]. The mass spectral database matching provides reliable identification with high confidence levels when compared to reference standards [24].

| Fragment Ion (m/z) | Relative Intensity | Structural Significance |

|---|---|---|

| 154 | Molecular ion | Complete molecule |

| 136 | High | Loss of water |

| 121 | Moderate | Rearrangement fragment |

| 93 | High | Cyclohexene fragment |

| 59 | Base peak | Major fragmentation |

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about terpineol through both proton and carbon-13 analysis [14]. Proton nuclear magnetic resonance spectra of α-terpineol recorded at 600 megahertz in deuterated methanol reveal characteristic signal patterns for the various hydrogen environments within the molecule [14]. The hydroxyl proton typically appears as a broad singlet around 4-5 parts per million, while the methyl groups attached to the quaternary carbon center produce sharp singlets around 1.2 parts per million [14].

The cyclohexene ring protons in α-terpineol generate complex multipicity patterns in the aliphatic region between 1.5-2.5 parts per million [14]. The vinyl proton associated with the double bond appears as a characteristic signal around 5.4 parts per million [14]. Integration ratios confirm the expected number of protons for each signal, providing quantitative verification of the structural assignment [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the terpineol structure [9]. The quaternary carbon bearing the hydroxyl group typically resonates around 70-80 parts per million, while the sp² carbons of the double bond appear in the 120-140 parts per million region [9]. Aliphatic carbons of the cyclohexene ring and methyl groups produce signals in the 20-40 parts per million range [9].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Hydroxyl proton | 4.0-5.0 | Broad singlet | tertiary alcohol |

| Vinyl proton | 5.4 | Multiplet | Double bond |

| Methyl protons | 1.2 | Singlet | Quaternary carbon |

| Ring protons | 1.5-2.5 | Complex multiplet | Cyclohexene |

Infrared Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprint identification for terpineol compounds [17] [21]. The hydroxyl stretching vibration produces a broad absorption band in the 3100-3500 wavenumber region, characteristic of tertiary alcohols [17] [21]. This band typically appears around 3400 wavenumbers and represents one of the most diagnostic features for terpineol identification [21].

The carbon-hydrogen stretching vibrations generate multiple absorption bands in the 2800-3000 wavenumber region [29]. Specifically, the asymmetric methylene stretching vibration appears near 2920 wavenumbers, while the symmetric methylene stretching occurs around 2850 wavenumbers [29]. These bands originate from the cyclohexene ring and methyl group carbon-hydrogen bonds [29].

The carbon-oxygen stretching vibration of the tertiary alcohol functionality produces an absorption band around 1100 wavenumbers [21]. Double bond stretching vibrations appear in the 1600-1700 wavenumber region, providing information about the alkene functionality within the cyclohexene ring [21]. The infrared spectrum also contains characteristic deformation and bending vibrations in the fingerprint region below 1500 wavenumbers [17].

Attenuated total reflectance infrared spectroscopy has been successfully employed for essential oil analysis containing terpineol [21]. This technique eliminates the need for sample preparation and provides rapid identification of terpineol in complex mixtures [21]. The spectroscopic data correlate well with gas chromatography results, confirming the reliability of infrared methods for terpineol characterization [21].

| Infrared Absorption Band | Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| Hydroxyl stretch | 3100-3500 | Broad, strong | Tertiary alcohol |

| Carbon-hydrogen stretch | 2920 | Strong | Asymmetric methylene |

| Carbon-hydrogen stretch | 2850 | Strong | Symmetric methylene |

| Carbon-oxygen stretch | 1100 | Medium | Tertiary alcohol |

| Double bond stretch | 1600-1700 | Medium | Alkene |

Terpineol occurs naturally in over 150 plant species [1] [2] [3], representing one of the most ubiquitous monoterpene alcohols in the plant kingdom. The compound is biosynthesized by diverse botanical species as part of their secondary metabolite production for various ecological functions including defense against herbivores, antimicrobial protection, and pollinator attraction [1].

Pine (Pinus sylvestris)

Pinus sylvestris, commonly known as Scots pine, represents one of the most significant natural sources of terpineol. The essential oil composition of Pinus sylvestris demonstrates considerable terpineol content, with alpha-terpineol constituting 8.8% of the total essential oil composition [4]. In commercial pine oil preparations, alpha-terpineol concentrations reach substantially higher levels, with studies reporting concentrations of 20.5% in pine oil extracts [5].

The chemical profile of Pinus sylvestris essential oil reveals a complex monoterpene composition dominated by alpha-pinene (39.4%), limonene (14.3%), beta-pinene (11.0%), and alpha-terpineol (8.8%) [4]. Additional sesquiterpene components include beta-caryophyllene (8.4%), delta-3-carene (7.0%), bornyl acetate (3.4%), and fenchone (1.1%) [4]. This composition pattern demonstrates the significant role of Pinus sylvestris as a natural reservoir of terpineol compounds.

Pine oil, derived primarily from Pinus sylvestris through steam distillation of tree parts not used for lumber, consists mainly of alpha-terpineol as its predominant component [6]. The synthetic production of pine oil through pinene hydration in the presence of catalytic sulfuric acid yields primarily alpha-terpineol with a boiling point of 214-217°C [6].

Cajuput (Melaleuca cajupti)

Melaleuca cajupti, belonging to the Myrtaceae family, serves as another major natural source of terpineol compounds. The essential oil of cajuput demonstrates variable terpineol concentrations ranging from 7% to 18% alpha-terpineol content [7]. Regional variations in cajuput essential oil composition reveal significant differences in terpineol concentrations across different geographical origins.

Indonesian cajuput oils from different regions exhibit varying alpha-terpineol concentrations: oils from Malang (East Java), Buru Island (Maluku), and Merauke (Papua) all contain 4-18% alpha-terpineol content [8]. The essential oil composition of Melaleuca cajupti typically includes 1,8-cineole (42-60%) as the predominant component, followed by alpha-terpineol (4-18%), caryophyllene (0.6-11%), and alpha-pinene (3-12%) [8].

The chemical composition of cajuput essential oil demonstrates the co-occurrence of terpineol with other bioactive monoterpenes. Terpinen-4-ol, known for its antimicrobial properties, occurs alongside alpha-terpineol in cajuput oil [9]. The essential oil also contains limonene, which contributes antioxidant properties, and pinene, recognized for anti-inflammatory and bronchodilator effects [9].

Rosemary (Rosmarinus officinalis)

Rosmarinus officinalis, commonly known as rosemary, represents a significant source of terpineol within the Lamiaceae family. The essential oil composition of rosemary demonstrates alpha-terpineol concentrations of approximately 3.9% [10]. However, concentration variations exist depending on extraction methods and plant material processing.

Different extraction methods yield varying terpineol concentrations in rosemary preparations. Volatile oil extracted by hydrodistillation from dry plant material contains 21.39% alpha-terpineol, while glycerol macerate from fresh plant material shows elevated concentrations of 35.60% alpha-terpineol [11]. Hydroalcoholic extracts demonstrate different profiles, with fresh plant tinctures containing 46.05% alpha-pinene as the major constituent rather than terpineol [11].

The chemical composition of rosemary essential oil reveals a complex terpenic profile. Major components include 1,8-cineole (37.3%), alpha-pinene (19.3%), camphor (14.7%), camphene (8.8%), and beta-pinene (5.5%) [5]. The terpenic hydrocarbons constitute 77.78% of tincture compositions, while oxygenated hydrocarbons represent 20.89% [12].

Thyme (Thymus vulgaris)

Thymus vulgaris essential oil contains alpha-terpineol as a minor but consistent component, typically representing 2.62% of the total essential oil composition [13]. The thyme essential oil analyzed in pharmaceutical quality studies demonstrates a chemical profile dominated by thymol (47.59%), gamma-terpinene (30.90%), and para-cymene (8.41%) [14].

Six different chemotypes of Thymus vulgaris have been identified based on their dominant monoterpene constituents: geraniol (G), alpha-terpineol (A), thuyanol-4 (U), linalool (L), carvacrol (C), and thymol (T) [15]. The alpha-terpineol chemotype represents one of the six recognized chemical variations within the species, indicating the compound's significance in thyme chemical diversity.

Beta-terpineol occurs in Thymus vulgaris plant material at concentrations ranging from 79.0 to 673.0 parts per million in the whole plant, with essential oil concentrations reaching up to 19,800 parts per million [16]. These concentrations demonstrate the presence of multiple terpineol isomers within thyme species.

Skullcap (Scutellaria barbata)

Scutellaria barbata, a medicinal herb widely used in traditional Chinese medicine, contains alpha-terpineol as a component of its essential oil profile. The essential oil analysis of Scutellaria barbata reveals alpha-terpineol concentrations of approximately 0.5% to 0.7% [17]. While these concentrations are relatively modest compared to other plant sources, the compound contributes to the overall therapeutic profile of the species.

The chemical constituents of Scutellaria barbata include nearly 300 identified compounds, with flavonoids and diterpenoids representing the primary active components [18]. The volatile oil fraction contains oxygenated monoterpenes including menthol, linalool, alpha-terpineol, and thymol [19]. Among the essential oil components, 1-octen-3-ol represents the most abundant constituent (25.6-31.2%), followed by various other monoterpenes and sesquiterpenes [17].

The neo-clerodane diterpenoids characteristic of Scutellaria species demonstrate potential immunomodulatory and anti-tumor activities [18]. While terpineol represents a minor component of the essential oil, its presence contributes to the overall phytochemical complexity and potential synergistic effects of the plant's bioactive compounds.

Occurrence in Essential Oils

Essential oils represent the primary reservoir of terpineol compounds in plant systems. The occurrence of terpineol in essential oils demonstrates significant variability across plant families and species, with concentrations ranging from trace amounts to substantial percentages of the total volatile composition.

Monoterpene alcohols, including terpineol, exhibit enhanced water solubility compared to hydrocarbon terpenes due to the presence of hydroxyl groups [1]. This characteristic influences their distribution within plant tissues and their extraction efficiency during essential oil production. The water-soluble nature of terpineol facilitates its incorporation into aqueous plant extracts and influences its bioavailability.

The four common isomers of terpineol (alpha-terpineol, beta-terpineol, gamma-terpineol, and terpinen-4-ol) demonstrate different distribution patterns across plant species [20] [2]. Alpha-terpineol and terpinen-4-ol represent the most commonly encountered isomers in natural essential oils [20]. The isomeric distribution varies significantly among plant families, with alpha-terpineol predominating in most analyzed species.

Essential oil composition analysis reveals terpineol co-occurrence with structurally related monoterpenes. Common companion compounds include 1,8-cineole, alpha-pinene, limonene, and camphor, suggesting shared biosynthetic pathways and similar ecological functions [5] [4] [7]. The coordinated production of these compounds indicates integrated metabolic regulation within terpene biosynthetic networks.

The commercial significance of terpineol-containing essential oils extends across multiple industries including pharmaceuticals, cosmetics, and aromatherapy [20] [2]. The pleasant lilac-like odor of alpha-terpineol contributes to its widespread use in perfumery and fragrance applications [20] [21]. This commercial value drives continued research into natural sources and extraction optimization.

Concentration Variations Among Natural Sources

Concentration variations of terpineol among natural sources demonstrate remarkable diversity, reflecting genetic, environmental, and developmental factors influencing secondary metabolite production. These variations occur at multiple levels including inter-species differences, intra-species variations, and temporal fluctuations within individual plants.

Inter-family variations reveal distinct patterns of terpineol accumulation. Pinaceae family members, particularly Pinus sylvestris, demonstrate the highest terpineol concentrations, ranging from 1.5% to 20.5% in essential oils [5] [4]. Myrtaceae family representatives, including Melaleuca cajupti, exhibit intermediate concentrations ranging from 4.0% to 18.0% [7] [8]. Lamiaceae family species show more modest concentrations, typically ranging from 0.5% to 3.9% [13] [10] [11].

| Plant Family | Representative Species | Terpineol Range (%) | Predominant Isomer |

|---|---|---|---|

| Pinaceae | Pinus sylvestris | 1.5-20.5 | α-Terpineol |

| Myrtaceae | Melaleuca cajupti | 4.0-18.0 | α-Terpineol |

| Lamiaceae | Rosmarinus officinalis, Thymus vulgaris | 0.5-3.9 | α-Terpineol |

| Rutaceae | Citrus aurantifolia, Citrus reticulata | 0.6-7.6 | α-Terpineol |

| Scrophulariaceae | Scutellaria barbata | 0.2-0.7 | α-Terpineol |

Geographical variations significantly influence terpineol concentrations within species. Indonesian cajuput oils from different regions demonstrate varying alpha-terpineol content despite identical species origin [8]. Malang (East Java) oils contain distinctive sesquiterpene profiles including alpha-selinene (6.73%), while Papua origins feature alpha-gurjunene (17.31%) as a major component [8]. These regional differences reflect environmental influences on secondary metabolite biosynthesis.

Seasonal variations affect terpineol concentrations throughout annual growth cycles. Year-round analysis of Rocky Mountain juniper reveals concentration fluctuations in 4-terpineol ranging from 4.2% to 5.9%, with higher concentrations at 163 days after first sampling and lower concentrations at 35-65 days and 342 days [22]. These temporal variations indicate developmental regulation of terpene biosynthetic pathways.

Extraction method variations significantly impact observed terpineol concentrations. Rosemary essential oil obtained through hydrodistillation contains 21.39% alpha-terpineol, while glycerol macerate preparation yields 35.60% alpha-terpineol [11]. Supercritical carbon dioxide extraction of rosemary produces essential oil with 3.9% alpha-terpineol content [10]. These methodological differences highlight the importance of standardized extraction protocols for comparative analysis.

Plant part specificity influences terpineol distribution within individual plants. Essential oil content varies between male and female trees in dioecious species, with male Rocky Mountain juniper generally containing higher essential oil content than female trees [22]. Leaf essential oils typically demonstrate different terpineol profiles compared to flower or stem extracts, reflecting tissue-specific biosynthetic regulation.

Role in Plant Secondary Metabolism

Terpineol biosynthesis represents a crucial component of plant secondary metabolism, serving multiple ecological and physiological functions. The compound originates from the broader isoprenoid biosynthetic pathway, which generates both primary and secondary metabolites essential for plant survival and ecological interactions [23] [24] [25].

The biosynthetic pathway for terpineol begins with universal five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [26]. These precursors derive from two compartmentally separated pathways: the mevalonic acid (MVA) pathway located in the cytosol and the 2-C-methylerythritol-4-phosphate (MEP) pathway in plastids [25] [26]. The MEP pathway primarily supplies precursors for monoterpene synthesis, including terpineol [27].

Geranyl diphosphate serves as the immediate precursor for terpineol biosynthesis through the action of monoterpene synthases [21] [28]. The biosynthetic mechanism involves ionization of geranyl diphosphate followed by cyclization to form the terpinyl cation intermediate [21]. Subsequent hydrolysis of this carbocation yields terpineol through nucleophilic attack by water molecules [28].

The conversion pathway from alpha-terpineol to 1,8-cineole demonstrates the interconnected nature of monoterpene metabolism [28]. This cyclization reaction involves catalytic dyads acting as bases and specific amino acid residues facilitating rearrangement reactions [28]. The (S)-(−)-alpha-terpineol enantiomer represents the favored product of recombinant enzymes involved in this conversion [28].

Metabolic channeling plays a significant role in terpineol biosynthesis efficiency [29]. The formation of enzyme complexes or metabolons prevents the release of potentially harmful intermediates while directing metabolic flux toward specific terpenoid products [29]. This organization reduces metabolic competition and increases biosynthetic efficiency within cellular compartments [29].

Transcriptional regulation of terpineol biosynthesis involves multiple transcription factor families including MYB, MYC, NAC, ERF, WRKY, and bHLH [30]. These regulators bind to corresponding cis-elements in promoter regions of biosynthetic genes and interact with other transcription factors to form regulatory complexes [30]. The coordinated expression of core genes including HMGR, DXS, and TPS determines terpineol production levels [30].

Environmental stress conditions significantly influence terpineol biosynthesis and accumulation [30]. Herbivory, wounding, light exposure, and temperature fluctuations induce changes in transcriptional regulation of terpene synthase genes [30]. These stress responses demonstrate the ecological significance of terpineol in plant defense mechanisms and environmental adaptation strategies.

The multi-substrate capacity of terpene synthases enables flexibility in terpineol production [25]. Recent characterization reveals that several monoterpene synthases can utilize multiple substrate types, allowing for modified product profiles under changing environmental conditions [25]. This substrate versatility provides plants with adaptive advantages for responding to diverse ecological challenges.

Terpineol degradation pathways in plants involve multiple enzymatic routes [31] [32]. Pseudomonas incognita demonstrates three distinct degradation pathways for alpha-terpineol, producing various acidic and neutral metabolites [31] [32]. These degradation processes indicate the dynamic nature of terpineol metabolism and its integration with broader cellular metabolic networks.

Physical Description

Liquid

White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]

Liquid; [Sigma-Aldrich MSDS]

colourless, viscous liquid with a lilac-like odou

Color/Form

Pure alpha-isomer is white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Peach, floral (lilac) flavor

Sweet, lime taste

Density

0.930-0.936

LogP

2.98

log Kow = 2.98

Odor

Odor Threshold

Decomposition

Melting Point

Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 2748 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 2719 of 2748 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (82.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.03 [mmHg]

VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/

0.0423 mm Hg at 24 °C

Pictograms

Irritant

Other CAS

8006-39-1

98-55-5

10482-56-1

68797-63-7

7785-53-7

Absorption Distribution and Excretion

Metabolism Metabolites

Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.

Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.

In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.

Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.

Extraction of essential oils, fractional distillation of pine oils, wood processing industry.

By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/

For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE

Terpineol: ACTIVE

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE

Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Using GC/MS, alpha-terpineol was identified as an effluent chemical.

The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Stability Shelf Life

Dates

2. Dos Santos Negreiros P, da Costa DS, da Silva VG, de Carvalho Lima IB, Nunes DB, de Melo Sousa FB, de Souza Lopes Araújo T, Medeiros JVR, Dos Santos RF, de Cássia Meneses Oliveira R. Antidiarrheal activity of α-terpineol in mice. Biomed Pharmacother. 2019 Feb;110:631-640. doi: 10.1016/j.biopha.2018.11.131. Epub 2018 Dec 9. PMID: 30540974.

3. Zhang C, Li M, Zhao GR, Lu W. Alpha-Terpineol production from an engineered Saccharomyces cerevisiae cell factory. Microb Cell Fact. 2019 Sep 23;18(1):160. doi: 10.1186/s12934-019-1211-0. PMID: 31547812; PMCID: PMC6757357.

4. da Silva MT, Marques RB, Batista-Lima FJ, Soares MA, Dos Santos AA, Magalhães PJ, de Assis Oliveira F, de Castro Almeida FR. α-Terpineol Induces Gastric Retention of Liquids by Inhibiting Vagal Parasympathetic Pathways in Rats. Planta Med. 2016 Oct;82(15):1329-1334. doi: 10.1055/s-0042-104657. Epub 2016 Apr 28. PMID: 27124242.

5. Lee SY, Kim SH, Hong CY, Park SY, Choi IG. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis. J Microbiol. 2015 Jul;53(7):462-7. doi: 10.1007/s12275-015-5081-9. Epub 2015 Jun 27. PMID: 26115995.